

The Molecular Target of ARD-2128: A Technical Guide

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Compound of Interest

Compound Name: ARD-2128

Cat. No.: B10829399

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Abstract

ARD-2128 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to selectively target and degrade the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, **ARD-2128** engages both the AR and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery to induce the degradation of the AR protein.[4][5] This mechanism offers a promising therapeutic strategy for the treatment of prostate cancer and other AR-driven malignancies. This technical guide provides an in-depth overview of the molecular target of **ARD-2128**, its mechanism of action, supported by quantitative data and a summary of experimental methodologies.

The Molecular Target: Androgen Receptor (AR)

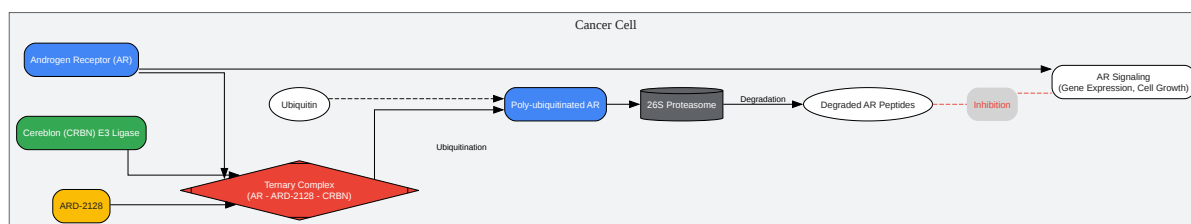
The primary molecular target of **ARD-2128** is the Androgen Receptor (AR), a steroid hormone receptor that plays a critical role in the development and progression of prostate cancer. Upon binding to androgens, such as testosterone and dihydrotestosterone, the AR translocates to the nucleus and functions as a transcription factor, regulating the expression of genes involved in cell growth and survival. In prostate cancer, the AR signaling pathway is often hyperactivated, driving tumor growth.

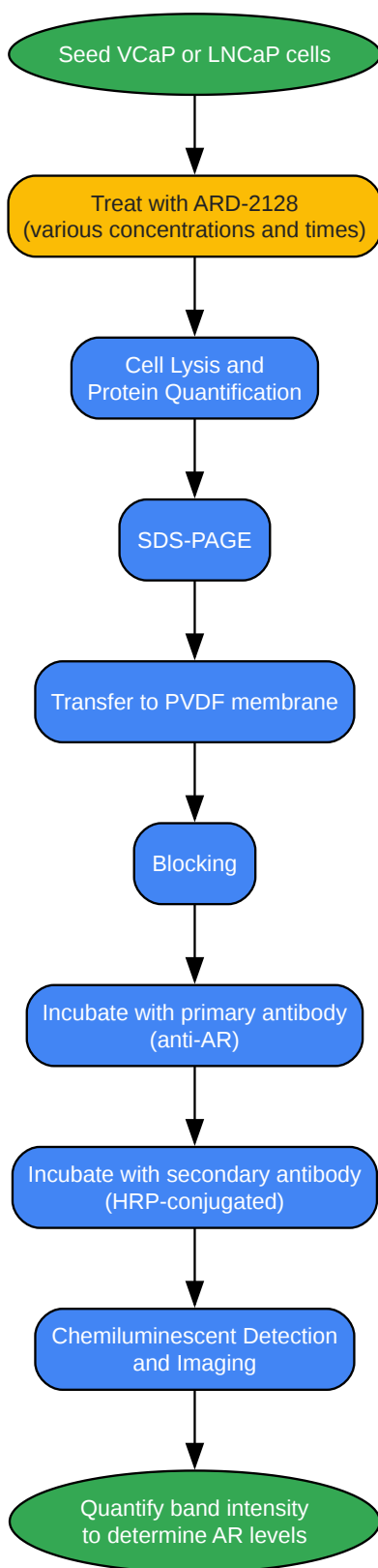
Mechanism of Action: PROTAC-Mediated Degradation

ARD-2128 functions as a PROTAC, a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their function. The mechanism of action involves the formation of a ternary complex between the Androgen Receptor, **ARD-2128**, and an E3 ubiquitin ligase.

Specifically, **ARD-2128** utilizes a thalidomide moiety to recruit the cereblon/cullin 4A (CRBN) E3 ubiquitin ligase. By bringing the AR and the E3 ligase into close proximity, **ARD-2128** facilitates the ubiquitination of the AR. Poly-ubiquitinated proteins are recognized and targeted for degradation by the 26S proteasome, leading to a reduction in the total cellular levels of the AR protein.

Signaling Pathway Diagram





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